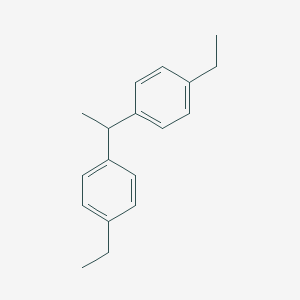

Ethane, 1,1-bis(p-ethylphenyl)-

Descripción

Ethane, 1,1-bis(p-ethylphenyl)- is a hydrocarbon compound with two para-ethylphenyl groups attached to the 1,1 positions of an ethane backbone. Its structure is represented as CH₂(C₆H₄-C₂H₅)₂, where each benzene ring is substituted with an ethyl group at the para position. For instance, its dichloro derivative, 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane (Ethylan, CAS 72-56-0), is a known insecticide .

Molecular Formula: C₁₈H₂₂ (calculated from substituent analysis).

Molecular Weight: ~238.4 g/mol (based on formula C₁₈H₂₂).

Propiedades

Número CAS |

10224-91-6 |

|---|---|

Fórmula molecular |

C18H22 |

Peso molecular |

238.4 g/mol |

Nombre IUPAC |

1-ethyl-4-[1-(4-ethylphenyl)ethyl]benzene |

InChI |

InChI=1S/C18H22/c1-4-15-6-10-17(11-7-15)14(3)18-12-8-16(5-2)9-13-18/h6-14H,4-5H2,1-3H3 |

Clave InChI |

KXQKDDDZWYVBIU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |

SMILES canónico |

CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |

Otros números CAS |

10224-91-6 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1,1-Diphenylethane

1,1-Bis(p-isobutylphenyl)ethane

- Structure : CH₂(C₆H₄-C₄H₉)₂ (isobutyl substituents).

- Molecular Formula : C₂₂H₃₀.

- Molecular Weight : 294.48 g/mol.

- Key Differences : Bulkier isobutyl groups increase steric hindrance and hydrophobicity compared to ethyl substituents.

- Applications: Potential use in surfactants or lubricants due to enhanced lipophilicity .

1,1-Bis(p-chlorophenyl)ethane (DDE)

1,1-Bis(4-hydroxyphenyl)ethane (BPE)

- Structure : CH₂(C₆H₄-OH)₂.

- Molecular Formula : C₁₄H₁₄O₂.

- Molecular Weight : 214.26 g/mol.

- Key Differences : Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents.

- Applications: Monomer for polycarbonates and epoxy resins .

1,1-Dichloro-2,2-bis(p-ethylphenyl)ethane (Ethylan)

- Structure : Cl₂C(C₆H₄-C₂H₅)₂.

- Molecular Formula : C₁₈H₂₀Cl₂.

- Molecular Weight : 307.26 g/mol.

- Key Differences : Chlorination enhances pesticidal activity.

- Applications : Insecticide; historical use in agriculture .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| Ethane, 1,1-bis(p-ethylphenyl)- | C₁₈H₂₂ | ~238.4 | Para-ethylphenyl | Understudied; potential precursor for derivatives |

| 1,1-Diphenylethane | C₁₄H₁₄ | 182.26 | Phenyl | Organic synthesis |

| 1,1-Bis(p-isobutylphenyl)ethane | C₂₂H₃₀ | 294.48 | Para-isobutylphenyl | Surfactants, lubricants |

| 1,1-Bis(p-chlorophenyl)ethane (DDE) | C₁₄H₁₂Cl₂ | 251.15 | Para-chlorophenyl | DDT metabolite; environmental toxin |

| 1,1-Bis(4-hydroxyphenyl)ethane (BPE) | C₁₄H₁₄O₂ | 214.26 | Para-hydroxyphenyl | Polymer production |

| Ethylan (1,1-dichloro derivative) | C₁₈H₂₀Cl₂ | 307.26 | Para-ethylphenyl, Cl | Insecticide |

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| Ethane, 1,1-bis(p-ethylphenyl)- | Not reported | Likely insoluble in water; soluble in organic solvents (inferred) | Stable under standard conditions |

| 1,1-Diphenylethane | 55–58 | Insoluble in water; soluble in benzene, ether | Thermally stable |

| 1,1-Bis(p-isobutylphenyl)ethane | Not reported | Hydrophobic; soluble in hexane, chloroform | High steric stability |

| DDE | 88–90 | Insoluble in water; soluble in fats, oils | Environmentally persistent |

| BPE | 150–155 | Soluble in polar solvents (e.g., ethanol) | Sensitive to oxidation |

| Ethylan | 56 | Insoluble in water; soluble in acetone, kerosene | Degrades under UV light |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.